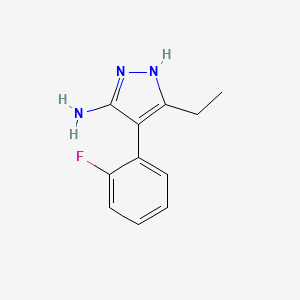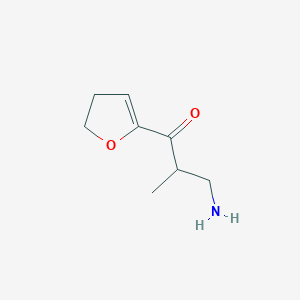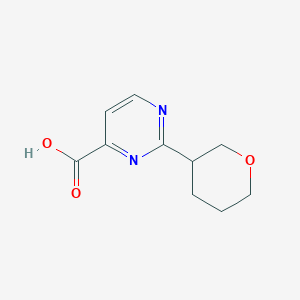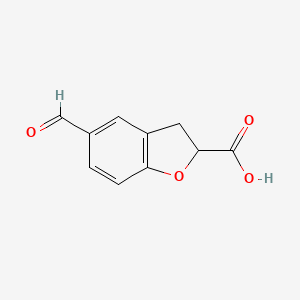
5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters or diketones in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-fluorophenyl)-1H-pyrazol-3-amine: Lacks the ethyl group, which may affect its biological activity and chemical properties.
5-ethyl-1H-pyrazol-3-amine:
Uniqueness
5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the ethyl and fluorophenyl groups, which can enhance its biological activity and chemical versatility. The combination of these substituents can lead to improved pharmacokinetic properties and increased binding affinity to specific molecular targets.
Eigenschaften
Molekularformel |
C11H12FN3 |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
5-ethyl-4-(2-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-2-9-10(11(13)15-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI-Schlüssel |
GZZOOOXTRUFYAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1)N)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)

![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)








![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
